Tyrosinase-IN-13

CAS No.:

Cat. No.: VC16611475

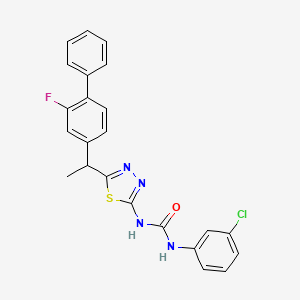

Molecular Formula: C23H18ClFN4OS

Molecular Weight: 452.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H18ClFN4OS |

|---|---|

| Molecular Weight | 452.9 g/mol |

| IUPAC Name | 1-(3-chlorophenyl)-3-[5-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,3,4-thiadiazol-2-yl]urea |

| Standard InChI | InChI=1S/C23H18ClFN4OS/c1-14(16-10-11-19(20(25)12-16)15-6-3-2-4-7-15)21-28-29-23(31-21)27-22(30)26-18-9-5-8-17(24)13-18/h2-14H,1H3,(H2,26,27,29,30) |

| Standard InChI Key | ZMQCFEJQRFVMGK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NN=C(S3)NC(=O)NC4=CC(=CC=C4)Cl |

Introduction

Chemical and Structural Profile of Tyrosinase-IN-13

Tyrosinase-IN-13 (compound 3c) is a structurally modified derivative of Flurbiprofen, optimized to enhance its tyrosinase inhibitory activity. The compound’s molecular framework includes a chloro-fluoro-substituted aromatic ring system, a thioether linkage, and a sulfonyl group, which collectively contribute to its binding affinity with tyrosinase . The presence of these functional groups suggests a mechanism of action involving interactions with the hydrophobic pockets and metal ion centers within the enzyme’s active site .

Table 1: Key Chemical Properties of Tyrosinase-IN-13

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 452.93 g/mol |

| IC (Tyrosinase) | 68 μM |

| (Tyrosinase) | 36.3 μM |

The structural design of Tyrosinase-IN-13 leverages Flurbiprofen’s core scaffold while introducing substitutions that enhance its specificity for tyrosinase over cyclooxygenase (COX), the primary target of the parent compound. This modification reduces anti-inflammatory activity while amplifying enzyme inhibition capabilities .

Mechanism of Action: Non-Competitive Inhibition of Tyrosinase

Tyrosinase, a type 3 copper-containing enzyme, catalyzes the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, critical steps in melanin biosynthesis . Tyrosinase-IN-13 binds to an allosteric site distinct from the enzyme’s active center, inducing conformational changes that disrupt substrate access to the catalytic copper ions (CuA and CuB) . This non-competitive inhibition is characterized by a of 36.3 μM, indicating moderate binding affinity compared to classical inhibitors like kojic acid (IC = 11.3 μM) .

Molecular docking simulations hypothesize that the chloro-fluoro aromatic moiety of Tyrosinase-IN-13 engages in π-π stacking with histidine residues (His263 and His296) near the enzyme’s active site, while the sulfonyl group forms hydrogen bonds with Asn260 . These interactions stabilize the enzyme-inhibitor complex, reducing catalytic turnover without competing with substrate binding.

Cytotoxic Activity Against Cancer Cell Lines

Beyond its enzymatic inhibition, Tyrosinase-IN-13 demonstrates dose-dependent cytotoxicity in vitro against hepatocellular carcinoma (HepG2), colorectal cancer (HT-29), and melanoma (B16F10) cells . While specific IC values for cytotoxicity remain undisclosed, the compound’s dual activity suggests a potential therapeutic mechanism linking tyrosinase inhibition to antiproliferative effects in pigment-producing cancers.

Table 2: Anticancer Activity of Tyrosinase-IN-13

| Cancer Cell Line | Observed Cytotoxicity |

|---|---|

| HepG2 (Liver) | Significant growth inhibition |

| HT-29 (Colorectal) | Moderate to strong inhibition |

| B16F10 (Melanoma) | Marked reduction in viability |

Comparative Analysis with Natural Tyrosinase Inhibitors

While natural inhibitors like scytonemin monomer (IC = 4.9 μM) and peptide DLGFLARGF (IC = 3.09 mM) exhibit stronger tyrosinase inhibition, Tyrosinase-IN-13’s synthetic origin offers advantages in stability and scalability. Its non-competitive mechanism also differentiates it from competitive inhibitors such as kojic acid, which directly bind to the copper center . This allosteric modulation may reduce the likelihood of resistance development in therapeutic applications.

Therapeutic Implications and Future Directions

The compound’s anticancer activity positions it as a candidate for combination therapies in melanoma treatment, where tyrosinase overexpression is common. Synergistic effects with existing chemotherapeutic agents warrant exploration, particularly given the proven utility of tyrosinase inhibitors in sensitizing cancer cells to radiation and immunotherapy .

Future research should prioritize in vivo pharmacokinetic studies to assess bioavailability and toxicity profiles. Structural optimization efforts could focus on reducing the IC by introducing polar substituents to enhance solubility or modifying the aromatic system to strengthen π-π interactions with tyrosinase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume